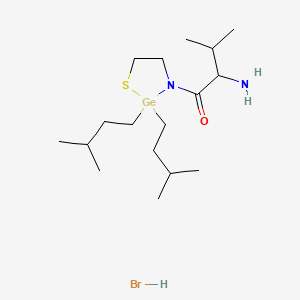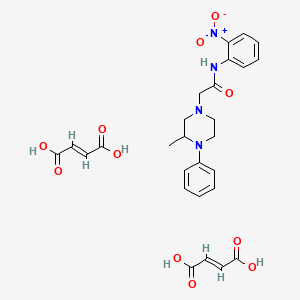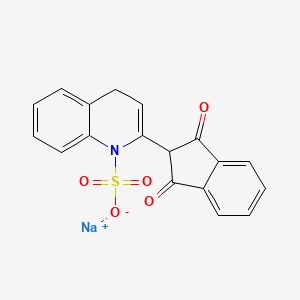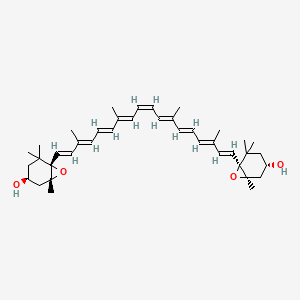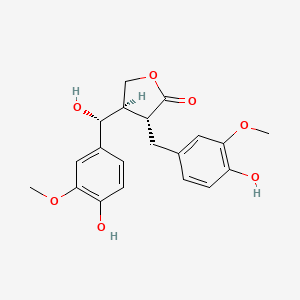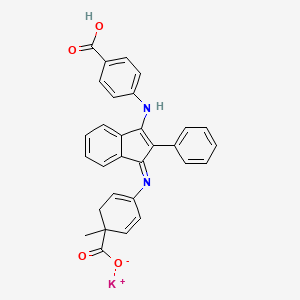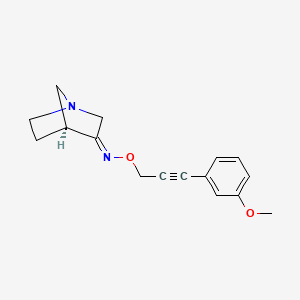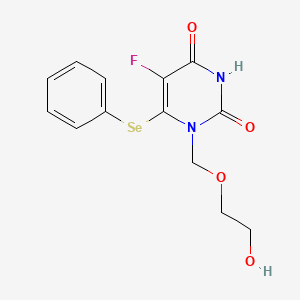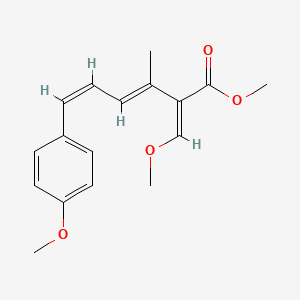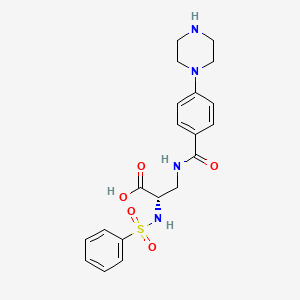
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is an organorhodium complex with the chemical formula [RhCl(CO)(PPh₃)₂]. This compound is a bright yellow, air-stable solid that is widely used in homogeneous catalysis. It is the rhodium analogue of Vaska’s complex, which is the corresponding iridium complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]
Industrial Production Methods
In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.
Major Products
Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .
Applications De Recherche Scientifique
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vaska’s Complex: The iridium analogue of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, with the formula [IrCl(CO)(PPh₃)₂].
Wilkinson’s Catalyst: Another rhodium complex with the formula [RhCl(PPh₃)₃].
Uniqueness
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is unique due to its high stability and versatility as a catalyst. It is particularly useful in homogeneous catalysis, where it can facilitate a wide range of chemical reactions under mild conditions .
Propriétés
Numéro CAS |
16353-77-8 |
|---|---|
Formule moléculaire |
C37H30ClOP2Rh- |
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
carbon monoxide;rhodium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
Clé InChI |
RMJBMLFXJWHQJH-UHFFFAOYSA-M |
SMILES canonique |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
Description physique |
Yellow crystals; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



